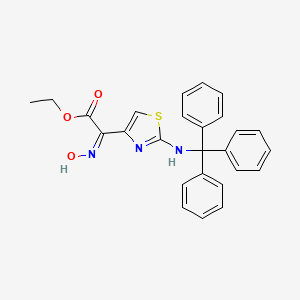

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

Descripción

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate (CAS: 66338-99-6) is a thiazole-based compound with a molecular formula of C₂₆H₂₃N₃O₃S and a molar mass of 457.54 g/mol . It features a tritylamino (triphenylmethylamino) group at the 2-position of the thiazole ring and a (Z)-hydroxyimino moiety adjacent to the esterified carboxylate group. This compound is primarily used as a synthetic intermediate in the preparation of cephalosporin antibiotics, where the trityl group acts as a protecting amine during synthesis . Its storage requires refrigeration (2–8°C), likely due to the hydrolytic sensitivity of the hydroxyimino group .

Propiedades

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBLNMRJSAFAA-FAJYDZGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the tritylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituents on the imino group, ester moiety, or thiazole ring. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Findings

Imino Group Modifications: Hydroxyimino derivatives (e.g., target compound) exhibit higher reactivity and sensitivity to hydrolysis compared to methoxyimino or alkoxyimino analogs . Methoxyimino groups improve stability and are common in β-lactamase-resistant antibiotics like cefotaxime .

Ester Group Variations :

- Ethyl esters are standard in intermediates for cephalosporins, while methyl esters (e.g., ) offer better solubility but lower metabolic stability .

Thiazole Ring Modifications: Tritylamino groups protect reactive amines during synthesis but add steric bulk, reducing solubility . Unprotected 2-amino thiazoles (e.g., ) are direct precursors for antibiotics but require careful handling due to amine reactivity .

Physicochemical Properties: The trityl group increases molecular weight significantly (e.g., target compound: 457.54 g/mol vs. methoxyimino analog: ~300 g/mol), impacting pharmacokinetics . Crystal structures (e.g., ) reveal that methoxyimino derivatives form stable H-bond networks, whereas hydroxyimino analogs may require refrigeration to prevent degradation .

Biological Activity: Compounds with 2-amino thiazoles (e.g., ) show direct antimicrobial activity, while trityl-protected derivatives (e.g., target compound) are non-active intermediates . Alkoxyimino groups in penicillin derivatives () confer resistance to enzymatic degradation by β-lactamases .

Actividad Biológica

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate, also known as ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride, is an organic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C26H24ClN3O3S

- Molecular Weight : 494.00506 g/mol

- CAS Number : 66339-00-2

- Structure : The compound features a thiazole ring, a hydroxyimino functional group, and a tritylamino moiety, which contribute to its unique biological properties.

The biological activity of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is largely attributed to its ability to interact with specific biomolecules. The hydroxyimino group can form hydrogen bonds with target proteins, while the tritylamino group enhances hydrophobic interactions. This dual interaction can modulate enzyme activities and influence various cellular processes.

Biological Activity

- Antioxidant Properties : Research indicates that compounds similar to (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate exhibit antioxidant activity by reducing oxidative stress markers in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. Its structure allows it to inhibit specific pathways involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic factors .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to bind to active sites of enzymes could lead to the development of new therapeutic agents targeting diseases characterized by dysregulated enzyme activity .

Study 1: Antioxidant Effects

A study conducted on a series of thiazole derivatives demonstrated that (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The compound was tested in vitro using cell cultures exposed to oxidative stress, showing a reduction in lipid peroxidation and increased levels of glutathione .

Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate was evaluated for its potential to induce apoptosis. Results indicated that treatment with the compound led to increased expression of the Bcl-2 protein while decreasing Bax levels, suggesting a shift towards anti-apoptotic signaling pathways that could be leveraged for therapeutic purposes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H24ClN3O3S |

| Molecular Weight | 494.00506 g/mol |

| CAS Number | 66339-00-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Anticancer | Induces apoptosis |

| Enzyme Inhibition | Potential therapeutic target |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkolysis of precursor thioesters (e.g., S-2-benzothiazolyl derivatives) in methanol under controlled pH (~6.5) and reflux conditions. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity or pH to improve yield (85% achieved in similar syntheses) . Purification typically involves recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry (Z/E) and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for identifying methoxyimino (Z)-configuration via coupling constants and chemical shifts. For example, the Z-isomer shows distinct imino proton splitting patterns compared to E-isomers .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., dihedral angles between thiazole and ester groups, as in related structures ).

Q. How can researchers screen this compound for preliminary biological activity, such as antimicrobial potential?

- Methodological Answer :

- In vitro assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Structure-activity rationale : Compare with analogs like ethyl 2-(2-aminothiazol-4-yl)glyoxylate, which show antibacterial activity via β-lactamase inhibition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between (Z)- and (E)-isomers of hydroxyimino-thiazole derivatives?

- Methodological Answer :

- Comparative crystallography : Analyze how stereochemistry affects hydrogen bonding (e.g., N-H⋯O vs. N-H⋯N interactions) and π-π stacking (centroid distances ~3.5 Å), which influence solubility and target binding .

- Docking studies : Model interactions with bacterial penicillin-binding proteins (PBPs) to explain reduced activity in E-isomers due to steric hindrance .

Q. How do crystal packing interactions influence the stability and reactivity of this compound?

- Methodological Answer :

- Hydrogen-bond networks : Stabilize the crystal lattice via R₂²(8) and R₂²(22) motifs, as observed in related thiazole derivatives. These interactions reduce degradation under thermal stress .

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (>200°C for similar compounds) to correlate packing efficiency with thermal stability .

Q. What experimental designs can evaluate the environmental fate of this compound, such as hydrolysis or photodegradation pathways?

- Methodological Answer :

- Hydrolysis studies : Incubate at pH 1–13 (37°C) and monitor degradation via HPLC-MS. The hydroxyimino group is prone to acidic cleavage, forming 2-aminothiazole byproducts .

- Photolysis assays : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; nitroso intermediates may form via radical mechanisms .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., tritylamino vs. methyl groups) with antibacterial IC₅₀ values.

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to optimize electron-rich regions for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.